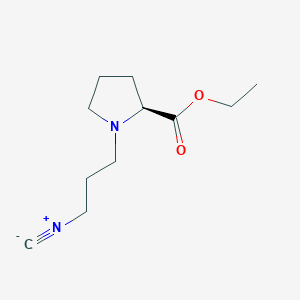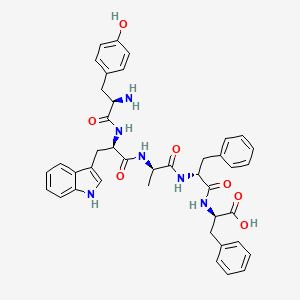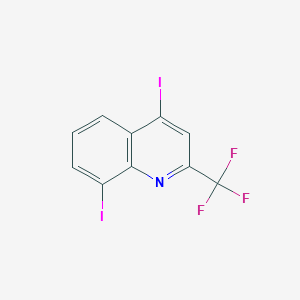
4,8-Diiodo-2-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Diiodo-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by the presence of two iodine atoms and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-diiodo-2-(trifluoromethyl)quinoline typically involves the halogen-metal exchange reaction. Starting from 4,8-dibromo-2-(trifluoromethyl)quinoline, the compound is subjected to double halogen-metal exchange using butyllithium (BuLi) in tetrahydrofuran (THF) at -75°C, followed by diiodination to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 4,8-Diiodo-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.
Coupling Products: Formation of biaryl or heteroaryl compounds.
科学的研究の応用
4,8-Diiodo-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antibacterial, antiviral, and anticancer activities.
Material Science: It can be used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: The compound’s derivatives are studied for their enzyme inhibition properties, which can lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 4,8-diiodo-2-(trifluoromethyl)quinoline is primarily related to its ability to interact with biological targets through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The iodine atoms can form halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions .
類似化合物との比較
- 2-(Trifluoromethyl)quinoline
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4,8-Dibromo-2-(trifluoromethyl)quinoline
Comparison: 4,8-Diiodo-2-(trifluoromethyl)quinoline is unique due to the presence of two iodine atoms, which significantly influence its reactivity and biological activity. Compared to its brominated analogs, the diiodo compound exhibits different reactivity patterns in substitution and cross-coupling reactions, making it a versatile intermediate for synthesizing a wide range of derivatives .
特性
CAS番号 |
587885-97-0 |
|---|---|
分子式 |
C10H4F3I2N |
分子量 |
448.95 g/mol |
IUPAC名 |
4,8-diiodo-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4F3I2N/c11-10(12,13)8-4-7(15)5-2-1-3-6(14)9(5)16-8/h1-4H |
InChIキー |
JUKVUXBTEAOOOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)
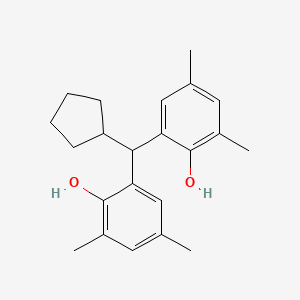
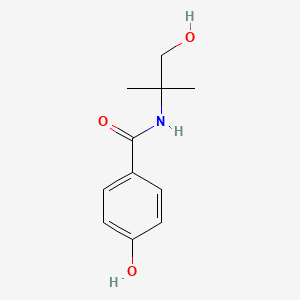
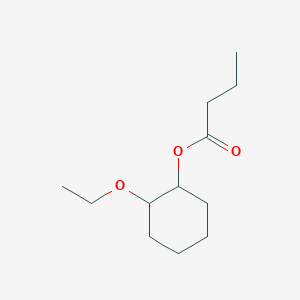
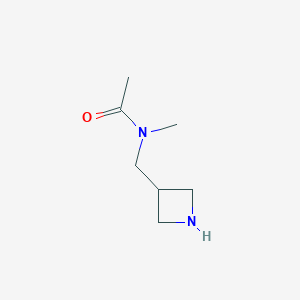

germane](/img/structure/B12589670.png)
![2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}](/img/structure/B12589677.png)
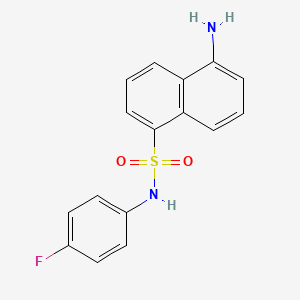
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B12589695.png)
![5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12589703.png)
